what is the chemical structure of luteolin 3'-O-glucuronide
what is the chemical structure of luteolin 3'-O-glucuronide
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of Luteolin 3'-O-glucuronide. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the molecule's structural characteristics, presents key quantitative data, outlines relevant experimental protocols, and visualizes its role in cellular signaling.
Chemical Structure and Nomenclature
Luteolin 3'-O-glucuronide is a significant metabolite of luteolin, a common flavonoid found in a variety of plants, including rosemary (Rosmarinus officinalis), celery, and green peppers.[1][2][3][4] Structurally, it is classified as a luteolin glucosiduronic acid.[5][6] The molecule consists of the flavonoid luteolin (3',4',5,7-tetrahydroxyflavone) linked to a β-D-glucosiduronic acid residue.[5]
The linkage occurs at the 3'-position of luteolin's B-ring through an O-glycosidic bond.[7][8] The core luteolin structure features a C6-C3-C6 backbone, comprising two phenyl rings (A and B) and a heterocyclic pyrone ring (C).[9] The attachment of the polar glucuronic acid moiety significantly increases the water solubility of the parent luteolin molecule, facilitating its distribution and excretion in biological systems.
The formal IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[5]
Figure 1: Chemical Structure of Luteolin 3'-O-glucuronide
Caption: 2D structure of Luteolin 3'-O-glucuronide.
Physicochemical and Quantitative Data
The key quantitative and physicochemical properties of Luteolin 3'-O-glucuronide are summarized below. This data is essential for its identification, quantification, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₈O₁₂ | [1][5][10] |
| Molecular Weight | 462.36 g/mol (462.4 g/mol also reported) | [1][2][5] |
| CAS Number | 53527-42-7 | [1][2][5] |
| Appearance | Light yellow to yellow solid/powder | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [5] |
| Synonyms | Luteolin 3'-glucuronide, Luteolin 3'-o-glucuronide, CHEBI:75726 | [5] |
Experimental Protocols
This section provides an overview of methodologies relevant to the study of Luteolin 3'-O-glucuronide, including its isolation and analysis.
Isolation from Natural Sources
Luteolin 3'-O-glucuronide can be isolated from various plant sources, notably from the leaves of Rosmarinus officinalis.[2] A general bioassay-guided fractionation approach is typically employed.
Protocol Outline: Isolation from Rosmarinus officinalis
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Extraction: Dried and powdered leaves are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
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Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like Luteolin 3'-O-glucuronide typically concentrate in the more polar fractions (ethyl acetate and n-butanol).
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Chromatographic Purification: The target-containing fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography: Initial separation is performed on a silica gel or Sephadex LH-20 column, eluting with a gradient solvent system (e.g., chloroform-methanol or methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a preparative HPLC system, often with a C18 column and a mobile phase gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape).
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-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, primarily High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to establish the complete chemical structure and the position of the glucuronide linkage.[2]
Analytical Quantification
The analysis of Luteolin 3'-O-glucuronide in biological matrices (e.g., plasma, bile) is critical for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
Protocol Outline: LC-MS/MS Analysis in Rat Plasma
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Sample Preparation: Plasma samples are subjected to protein precipitation by adding a threefold volume of cold acetonitrile. After vortexing and centrifugation, the supernatant is collected and evaporated to dryness. The residue is reconstituted in the initial mobile phase for injection.
-
Chromatographic Separation (LC):
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Elution: A linear gradient is run over approximately 10-15 minutes to separate the analyte from endogenous matrix components.
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-
Mass Spectrometric Detection (MS/MS):
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Ionization: Electrospray ionization (ESI) in negative mode is typically used.
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Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion-to-product ion transition for Luteolin 3'-O-glucuronide (e.g., m/z 461.1 → m/z 285.0, corresponding to the loss of the glucuronic acid moiety).
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Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.[11]
Biological Activity and Signaling Pathway
Luteolin and its metabolites, including Luteolin 3'-O-glucuronide, are recognized for their potent anti-inflammatory properties.[3][9][12] These effects are mediated through the modulation of key cellular signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[3][9]
Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[4][12]
Luteolin 3'-O-glucuronide, as an active metabolite of luteolin, contributes to the inhibition of this pathway, likely by suppressing the activation of the IKK complex and subsequent IκBα degradation. This prevents NF-κB nuclear translocation, thereby downregulating the expression of inflammatory mediators.[9]
Caption: Luteolin 3'-O-glucuronide inhibits the NF-κB inflammatory pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteolin-3-O-beta-D-glucuronide | CAS:53527-42-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. luteolin 3'-O-glucuronide | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Luteolin-3-O-beta-D-glucuronide | CAS#:53527-42-7 | Chemsrc [chemsrc.com]
- 7. Showing Compound Luteolin 7-glucoside 3'-glucuronide (FDB001677) - FooDB [foodb.ca]
- 8. Human Metabolome Database: Showing metabocard for Luteolin 3'-glucuronide (HMDB0240540) [hmdb.ca]
- 9. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]
- 10. Luteolin 3'-glucuronide [chemicalbook.com]
- 11. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
